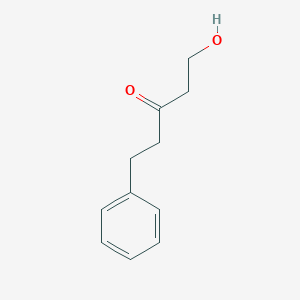

1-Hydroxy-5-phenyl-3-pentanone

Description

Contextual Significance as a Beta-Hydroxy Ketone and Primary Alcohol

The chemical character of 1-hydroxy-5-phenyl-3-pentanone is largely defined by its two primary functional groups. As a beta-hydroxy ketone, the hydroxyl group is situated on the beta-carbon, the second carbon atom away from the ketone's carbonyl group. wikipedia.org This arrangement is characteristic of aldol (B89426) addition products, which are formed by the reaction of two carbonyl compounds. wikipedia.orgwikipedia.org Beta-hydroxy ketones are valuable intermediates in organic synthesis, as they can readily undergo dehydration to form α,β-unsaturated ketones. brainkart.com

Simultaneously, the presence of a primary alcohol group, where the hydroxyl-bearing carbon is attached to only one other carbon atom, opens avenues for a different set of chemical transformations. unacademy.com Primary alcohols can be oxidized to form aldehydes or further to carboxylic acids. unacademy.com The interplay between the ketone and primary alcohol functionalities within the same molecule allows for a diverse range of potential chemical modifications and applications.

Overview of Research Trajectories for Phenylpentanone Derivatives

Phenylpentanone derivatives, a class of compounds to which this compound belongs, have been the subject of various research endeavors. These investigations span from fundamental synthesis to applications in medicinal chemistry and materials science. For instance, derivatives such as 1,5-diphenyl-3-pentanone (B1265564) have been synthesized and characterized. chemsynthesis.com Other research has focused on the synthesis of related structures like 5-phenyl-5-hydroxy-4-methylpentan-3-one. prepchem.com

In the realm of medicinal chemistry, phenylpentanone frameworks are explored for their potential biological activities. For example, phenylbutyrate, a related compound, is known as a histone deacetylase (HDAC) inhibitor. chemsrc.com Furthermore, research into cathinone (B1664624) derivatives, which can include phenylpentanone structures, highlights the psychoactive potential within this broad class of compounds. wiley.com The synthesis of complex molecules like 1-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which have shown norepinephrine (B1679862) potentiating activity, further illustrates the utility of phenylpentanone-related structures in drug discovery. nih.gov

Historical and Current Research Landscape of this compound in Natural Products Chemistry

The known natural occurrence of this compound is from the edible mushroom Mycoleptodonoides aitchisonii. nih.govebi.ac.uk Its isolation from this source has led to investigations into its biological properties, revealing its potential as a neuroprotective agent. ebi.ac.uk Specifically, it has been shown to protect against cell death dependent on endoplasmic reticulum (ER) stress. nih.govebi.ac.uk

While research specifically on this compound as a natural product is somewhat focused, the broader context of volatile organic compounds from mushrooms reveals a rich area of study. Volatile secondary metabolites from mushrooms are known to possess various biological and pharmacological properties, including antifungal activities. researchgate.net For example, the related compound 1-phenyl-3-pentanone, also isolated from Mycoleptodonoides aitchisonii, has demonstrated activity against some phytopathogenic fungi. researchgate.net This suggests that further investigation into the biological activities of this compound could be a fruitful area of research.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-hydroxy-5-phenylpentan-3-one nih.gov |

| Molecular Formula | C11H14O2 nih.gov |

| Molecular Weight | 178.23 g/mol nih.gov |

| InChI | InChI=1S/C11H14O2/c12-9-8-11(13)7-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2 nih.gov |

| InChIKey | VQTZONPDOFOTIF-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)CCO uni.lu |

| ChEBI ID | CHEBI:66037 ebi.ac.uk |

| PubChem CID | 15316212 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-hydroxy-5-phenylpentan-3-one |

InChI |

InChI=1S/C11H14O2/c12-9-8-11(13)7-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |

InChI Key |

VQTZONPDOFOTIF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC(=O)CCO |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CCO |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 1 Hydroxy 5 Phenyl 3 Pentanone

Identification from Biological Sources (e.g., Mycoleptodonoides aitchisonii)

Scientific research has unequivocally identified 1-Hydroxy-5-phenyl-3-pentanone as a secondary metabolite of the edible mushroom Mycoleptodonoides aitchisonii nih.gov. This compound is part of the diverse array of volatile organic compounds (VOCs) that are synthesized and released by this fungal species. The presence of this phenylpropanoid derivative highlights the metabolic diversity within the fungal kingdom and underscores the potential for discovering new natural products from lesser-explored organisms.

Methodologies for Extraction and Purification from Natural Matrices

The isolation of this compound from its natural source necessitates a multi-step process that begins with the cultivation of Mycoleptodonoides aitchisonii. The volatile nature of the compound suggests that it is primarily released into the culture medium.

Initial Extraction: The process typically commences with the separation of the fungal mycelium from the liquid culture medium, often referred to as the culture filtrate. This filtrate, containing the secreted metabolites, serves as the primary source for extraction. Solvent extraction is a common subsequent step, where an organic solvent immiscible with water is used to partition the target compound from the aqueous filtrate. Given the structure of this compound, which possesses both polar (hydroxyl) and non-polar (phenyl) moieties, solvents such as ethyl acetate (B1210297) or dichloromethane are suitable candidates for this purpose. The selection of the solvent is critical to ensure efficient recovery of the compound.

Purification: Following the initial extraction, the resulting crude extract contains a mixture of various compounds. To isolate this compound in a pure form, chromatographic techniques are employed. Column chromatography, using a stationary phase like silica gel, is a standard method for the initial purification. A gradient of solvents with increasing polarity is typically used to elute the compounds from the column, separating them based on their affinity for the stationary phase. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compound.

Further purification to achieve high purity may involve more advanced chromatographic methods such as High-Performance Liquid Chromatography (HPLC). HPLC offers higher resolution and is instrumental in obtaining a compound of sufficient purity for spectroscopic analysis and other studies.

Chromatographic and Spectroscopic Approaches in Isolation Science

The definitive identification and characterization of this compound rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, this compound is well-suited for analysis by GC-MS. In this technique, the compound is vaporized and passed through a long, thin column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property that aids in its identification. As the compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment into smaller, charged ions. The pattern of these fragments, known as the mass spectrum, is a unique fingerprint of the molecule, allowing for its unambiguous identification by comparing it to spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for elucidating the precise chemical structure of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to map out the carbon-hydrogen framework of this compound.

¹H NMR provides information about the different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shift, splitting pattern (multiplicity), and integration of the signals are all key pieces of information.

¹³C NMR provides information about the different types of carbon atoms in the molecule.

The collective data from these spectroscopic methods allows for the complete and accurate structural assignment of this compound.

Below are interactive data tables summarizing the key analytical parameters for this compound.

| Compound Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 1-hydroxy-5-phenylpentan-3-one |

| Spectroscopic Data | Description |

| GC-MS | Provides retention time and a characteristic mass fragmentation pattern for identification. |

| ¹H NMR | Reveals the number and types of hydrogen atoms, their chemical environment, and connectivity. |

| ¹³C NMR | Shows the number and types of carbon atoms in the molecule. |

Advanced Synthetic Pathways and Preparations of 1 Hydroxy 5 Phenyl 3 Pentanone and Analogues

Strategies for Carbonyl Group Functionalization

The construction of the 1-hydroxy-5-phenyl-3-pentanone backbone relies heavily on the strategic functionalization of the carbonyl group. Key methods include Aldol (B89426) addition reactions and the use of organometallic reagents.

Aldol Addition Reactions and Related Condensations

The Aldol addition is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a direct route to β-hydroxy ketones. iitk.ac.inmasterorganicchemistry.com In the context of this compound synthesis, this typically involves the reaction of an enolate, derived from a ketone, with an aldehyde.

A general representation of the Aldol addition to form a β-hydroxy ketone is the reaction between two carbonyl compounds, catalyzed by a base or acid. iitk.ac.in For instance, the reaction of benzaldehyde (B42025) and acetone (B3395972) can yield 4-hydroxy-4-phenyl-2-butanone. iitk.ac.in A crossed Aldol condensation between 3-phenylpropanal (B7769412) and the enolate of acetone or a related ketone would theoretically yield this compound.

The reaction proceeds through the formation of an enolate ion by deprotonation of the α-carbon of a ketone using a base. iitk.ac.in This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aldehyde. iitk.ac.in Subsequent protonation of the resulting alkoxide furnishes the β-hydroxy ketone. masterorganicchemistry.com

Recent advancements have focused on controlling the stereochemistry of the Aldol reaction. For example, the use of chiral auxiliaries on the ketone component can direct the stereochemical outcome of the addition. An asymmetric synthesis of (3S)-hydroxy-5-phenylpentanoic acid, a related structure, was achieved via an Aldol addition of an (R)-acetyloxazolidinone with 3-phenylpropanal, yielding two diastereomers that could be separated. nih.gov

Titanium(IV) alkoxides have been employed to mediate Aldol additions under neutral conditions. acs.org While these methods have shown high diastereoselectivity for certain substrates, achieving high enantioselectivity often requires the use of chiral ligands or catalysts. acs.org

Strategic Use of Organometallic Reagents in Ketone Synthesis

Organometallic reagents offer a powerful alternative for the synthesis of ketones and hydroxy ketones. These reagents, featuring a carbon-metal bond, act as potent nucleophiles.

One common strategy involves the addition of an organometallic reagent to a carboxylic acid derivative, such as a Weinreb amide. The asymmetric synthesis of (S)-daphneolone, a diarylpentanoid with a β-hydroxy ketone moiety, utilized the conversion of (S)-3-hydroxy-5-phenylpentanoic acid to its corresponding Weinreb amide. nih.gov Subsequent treatment with an organolithium or organomagnesium reagent afforded the desired ketone. nih.gov This method provides a convergent and rapid approach to constructing these molecules. nih.gov

Dialkylzinc reagents, in the presence of a chiral catalyst, have been used for the chemo- and enantio-selective alkylation of keto aldehydes to produce optically active γ-hydroxy ketones. rsc.org This approach demonstrates the potential of organometallic reagents to not only form the carbon skeleton but also to introduce chirality in a controlled manner.

Stereoselective Synthesis of Hydroxy Phenylpentanone Architectures

Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of biologically active molecules. For hydroxy phenylpentanones, this involves establishing specific stereocenters at the hydroxyl- and phenyl-bearing carbons.

Asymmetric Synthetic Methodologies for Chiral Hydroxy Ketones

The development of methods for the asymmetric synthesis of chiral α-hydroxy and β-hydroxy ketones is a significant focus in organic chemistry. researchgate.netnih.gov

One approach involves the asymmetric oxidation of silyl (B83357) enol ethers. For example, the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone (B12690846) was achieved through Sharpless asymmetric dihydroxylation (AD) or Shi's asymmetric epoxidation (AE) of the corresponding silyl enol ether. researchgate.net This strategy yielded the target compound with good enantiomeric excess. researchgate.net

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral primary amine catalysts have been used in the enantioselective decarboxylative chlorination of β-ketocarboxylic acids to produce α-chloroketones, which can then be converted to α-hydroxyketones without loss of enantiopurity. nih.gov Prolinamide-based organocatalysts, in combination with zinc triflate, have been shown to effectively catalyze direct Aldol reactions in aqueous media, producing chiral β-hydroxy ketones with high yields and enantioselectivities. nih.gov

Diastereoselective Control in Pentanone Backbone Construction

When multiple stereocenters are present in a molecule, controlling their relative orientation (diastereoselectivity) is as important as controlling their absolute configuration (enantioselectivity).

The Aldol addition of a chiral methyl ketone trichlorosilyl (B107488) enolate to various aldehydes, catalyzed by a chiral phosphoramide, has been shown to proceed with high diastereoselectivity. thieme-connect.com The stereochemical course of this reaction is primarily governed by the configuration of the chiral catalyst. thieme-connect.com

In another example, the synthesis of cyclopentanone-fused spirooxindoles was achieved with high diastereoselectivity through an N-Heterocyclic Carbene (NHC)-catalyzed annulation of α,β-unsaturated aldehydes with isatilidenes. researchgate.net While the enantioselectivity was high, the yield for the chiral product was low in initial studies. researchgate.net

The use of chiral auxiliaries, such as Evans oxazolidinones, allows for diastereoselective Aldol additions. The condensation of chiral α-sulphinylester enolate ions with aldehydes and ketones also leads to β-hydroxy acids with high chemical and optical yields, which can be precursors to the desired hydroxy ketones. nih.govrsc.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules.

Biocatalysis, utilizing enzymes, provides a green and highly selective method for the synthesis of chiral α-hydroxy ketones. researchgate.net Transition-metal catalysis has also been extensively developed, with methods like transfer hydrogenation of 1,2-diones and asymmetric α-hydroxylation of ketones providing access to enantiomerically enriched α-hydroxy ketones. researchgate.net

For the synthesis of γ-hydroxy ketones, chiral catalysts such as N,N-dibutylnorephedrine (DBNE) have been used in the enantioselective addition of dialkylzincs to keto aldehydes. rsc.org

In a different catalytic approach, the vapor-phase synthesis of 3-pentanone (B124093) from 1-propanol (B7761284) has been investigated using CeO2–Fe2O3 catalysts. researchgate.net The reaction proceeds via an Aldol addition of propanal to form 3-hydroxy-2-methylpentanal, which then decomposes to 3-pentanone. researchgate.net This highlights a potential pathway for producing the pentanone backbone from simple starting materials.

The following table summarizes some of the key catalytic systems and their applications in the synthesis of hydroxy ketones.

| Catalyst System | Reaction Type | Product Type | Key Features |

| Chiral Primary Amine | Decarboxylative Chlorination | α-Hydroxy Ketones | High enantiopurity nih.gov |

| Prolinamide/Zinc Triflate | Direct Aldol Reaction | β-Hydroxy Ketones | Aqueous media, high yield and ee nih.gov |

| Chiral Phosphoramide | Aldol Addition | β-Hydroxy Ketones | High diastereoselectivity thieme-connect.com |

| N,N-Dibutylnorephedrine (DBNE) | Alkylation with Dialkylzincs | γ-Hydroxy Ketones | High enantiomeric excess rsc.org |

| CeO2–Fe2O3 | Aldol Addition/Decomposition | Symmetrical Ketones | Vapor-phase synthesis from alcohols researchgate.net |

Transition Metal-Catalyzed Transformations (e.g., Samarium Diiodide-Promoted Couplings)

Transition metal catalysis offers a diverse array of methods for constructing α-hydroxy ketones. Samarium(II) iodide (SmI₂) in particular has been effectively used as a reducing agent for the intramolecular coupling of ketones with nitriles to yield α-hydroxy ketones. capes.gov.br This method can be applied to create monocyclic, fused bicyclic, and bridged bicyclic α-hydroxy ketones in moderate to excellent yields. capes.gov.br The use of visible light can enhance these reductive couplings, while also preventing the overreduction of the α-hydroxy ketone product. capes.gov.br SmI₂ also promotes the coupling of ketones with other functional groups, such as in the reaction with 1,10-phenanthroline (B135089) to generate 2-(1-hydroxyalkyl)-1,10-phenanthrolines. nih.govscite.ai Furthermore, a three-component coupling of organic halides, an isocyanide, and carbonyl compounds can be mediated by samarium(II) iodide to form α-hydroxy ketones. acs.org

Beyond samarium, other transition metals are pivotal in synthesizing these structures. Palladium/borinic acid dual catalysis has been developed for the diastereo- and enantioselective allylation of α-hydroxy ketones. acs.org This reaction proceeds by forming a tetracoordinated enediol boronate complex from the α-hydroxy ketone, which then intercepts a π-allyl palladium complex. acs.org This method produces a range of allyl-substituted α-hydroxy ketones bearing adjacent stereocenters with high enantioselectivities (up to 99% ee) and diastereoselectivities (up to 24:1 dr). acs.org Rhodium(III) catalysts have been used for C-H bond additions to enone-tethered aldehydes, resulting in diastereomerically pure cyclic β-hydroxy ketones. nih.gov Ruthenium-based systems have also been explored for the selective oxidation of vicinal diols to α-hydroxy ketones, a key transformation in carbohydrate chemistry. uni-muenchen.de

| Catalytic System | Substrate(s) | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Samarium(II) Iodide (SmI₂) | Ketones and Nitriles (intramolecular) | Cyclic α-Hydroxy Ketones | Visible light promotes the reaction and prevents overreduction. | capes.gov.br |

| Pd/Borinic Acid | α-Hydroxy Ketones and Allyl Carbonates | Allyl-substituted α-Hydroxy Ketones | High enantioselectivities (up to 99% ee) and diastereoselectivities (up to 24:1 dr). | acs.org |

| Rh(III) Complex | Enone-tethered Aldehydes | Cyclic β-Hydroxy Ketones | Forms diastereomerically pure products via C-H bond addition. | nih.gov |

| Ruthenium (Shvo's catalyst) | Alicyclic Vicinal Diols | α-Hydroxy Ketones | Investigated as a model for selective oxidation of sugars. | uni-muenchen.de |

Biocatalytic Routes for Enantiomerically Enriched Alpha-Hydroxy Ketones

Biocatalysis provides highly selective and environmentally friendly pathways to chiral α-hydroxy ketones. nih.gov The demand for efficient methods to produce enantiomerically enriched α-hydroxy ketones is largely driven by the pharmaceutical industry, as these structures are found in various bioactive molecules. nih.govresearchgate.net Several biocatalytic strategies have been developed to meet this need. nih.gov

One major approach involves the use of thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases), which catalyze the umpolung carboligation of aldehydes. nih.gov This method can generate enantiopure α-hydroxy ketones from inexpensive starting materials, with some lyases showing a broad substrate spectrum and achieving high enantiomeric excesses (>99%). nih.gov Another strategy employs hydrolases, such as lipases, to perform kinetic resolutions of racemic α-hydroxy ketones. nih.gov To overcome the theoretical 50% yield limit of traditional kinetic resolutions, these are often combined with in situ racemization of the remaining substrate in a process known as dynamic kinetic resolution (DKR). nih.gov

A third powerful approach involves whole-cell redox processes. nih.gov Microorganisms and their isolated enzymes (dehydrogenases/reductases) can catalyze the asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones. nih.gov For instance, the 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii DSM 8716T (BcBDH) selectively reduces various aliphatic and alkyl phenyl dicarbonyls. nih.gov This enzyme facilitates the synthesis of (R)-selective α-hydroxy ketones from substrates like 2,3-pentanedione (B165514) and 2,3-hexanedione. nih.gov

| Biocatalyst Type | Example | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Lyases | ThDP-dependent lyases | Carboligation of aldehydes | High enantiomeric excess (up to >99%) from simple precursors. | nih.gov |

| Hydrolases | Lipases | Dynamic Kinetic Resolution (DKR) | Resolves racemates with yields exceeding the 50% limit of standard kinetic resolution. | nih.gov |

| Oxidoreductases | (R,R)-BDH from B. clausii | Asymmetric reduction of 1,2-diketones | Produces specific enantiomers, such as (R)-acetoin from diacetyl. | nih.gov |

| Chemo-biocatalytic | Cu(II) complex + Yeast | Cascade Reaction | Combines metal catalysis for borylation with bioreduction to yield enriched chiral diols. | d-nb.info |

Multi-component Reactions and Convergent Synthesis Strategies for Complex Phenylpentanones

For the construction of more structurally complex analogues of phenylpentanone, multi-component reactions and convergent synthesis offer highly efficient and versatile strategies.

Multi-component Reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates most of the atoms from the starting materials. nih.govwikipedia.orgtcichemicals.com This approach is valued for its operational simplicity and ability to rapidly generate molecular complexity, accelerating the synthesis of compound libraries for applications like drug discovery. nih.gov Several named MCRs could be adapted for the synthesis of complex phenylpentanones:

Ugi Reaction : A four-component reaction involving an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. nih.gov

Passerini Reaction : A three-component reaction between a carboxylic acid, an isocyanide, and a carbonyl compound (ketone or aldehyde) to form an α-acyloxy carboxamide. wikipedia.org

Mannich Reaction : A three-component reaction involving an amine, a non-enolizable aldehyde, and a carbonyl compound that can act as a nucleophile. organic-chemistry.org

Biginelli Reaction : A three-component reaction between an aromatic aldehyde, a urea (B33335) (or thiourea), and a β-keto ester to form dihydropyrimidinones. tcichemicals.com

For a complex phenylpentanone analogue, a convergent strategy could involve:

Fragment Synthesis : One fragment could be the phenyl-containing portion, potentially with other functional groups, synthesized from simple aromatic precursors. A second fragment would contain the core ketone functionality.

Fragment Coupling : In the final steps, these independently synthesized pieces are joined using a high-yield coupling reaction, such as a palladium-catalyzed cross-coupling, to form the final complex molecule. numberanalytics.com

This modular approach not only increases yield but also offers flexibility, as different fragments can be synthesized and combined to create a diverse library of analogues. numberanalytics.comfiveable.me

Chemical Reactivity and Mechanistic Investigations of 1 Hydroxy 5 Phenyl 3 Pentanone

Hydroxyl Group Reactivity in Pentanone Derivatives

The hydroxyl group in 1-hydroxy-5-phenyl-3-pentanone, being a primary alcohol, can undergo a range of reactions typical for this functional group, including oxidation, reduction (in the context of the entire molecule), and derivatization.

The oxidation of the primary hydroxyl group in a β-hydroxy ketone like this compound would be expected to yield either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. However, the presence of the ketone functionality can influence the reaction outcome. The oxidation of α-hydroxy ketones to α-diketones is a well-established transformation, often employing reagents like chromium trioxide supported on kieselguhr or copper(I) catalysts with oxygen as the oxidant. tandfonline.comrsc.org For β-hydroxy ketones, oxidation of the hydroxyl group can lead to the formation of β-diketones. oregonstate.edu For instance, o-iodoxybenzoic acid (IBX) has been shown to be an efficient reagent for the oxidation of β-hydroxy ketones to β-diketones in high yields. oregonstate.edu

The reduction of the hydroxyl group itself is not a typical reaction. However, the reduction of the entire molecule, specifically the ketone group, is a significant transformation. The reduction of β-hydroxy ketones often leads to the formation of 1,3-diols. acs.orgorganic-chemistry.org The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions. For example, the reduction of β-hydroxy ketones with a combination of samarium(II) iodide (SmI2), water, and triethylamine (B128534) can produce 1,3-diols with high yields and good diastereoselectivity for the syn-diol. acs.orgorganic-chemistry.org Another approach involves the use of sodium borohydride (B1222165) in the presence of bovine or human serum albumin, which can lead to the stereoselective formation of anti-1,3-diols. rsc.org The reduction of 1-hydroxy-3-octanone with sodium borohydride, for instance, yields 1,3-octanediol. brainly.com

The hydroxyl group of this compound can be derivatized to form ethers, esters, or other functional groups. These derivatizations can be useful for modifying the compound's properties or for protecting the hydroxyl group during reactions at the ketone center. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl), benzyl (B1604629) ethers, and acetate (B1210297) esters. researchgate.net For example, α-hydroxy ketones can be readily acetylated using acetic anhydride (B1165640) in the presence of an acidic ion exchanger. researchgate.net The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps. The removal of these protecting groups (deprotection) is also a critical consideration in a multi-step synthesis.

On-fiber derivatization techniques have been developed for the analysis of hydroxy ketones, where the hydroxyl group is converted to a more volatile derivative, for example, through silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to facilitate gas chromatography-mass spectrometry (GC-MS) analysis. copernicus.org

Ketone Group Transformations and Rearrangements

The ketone group in this compound is a key site for a variety of chemical transformations, including enolization, nucleophilic additions, and rearrangements.

Like other ketones with α-hydrogens, this compound can undergo keto-enol tautomerism, where it exists in equilibrium with its enol form. wikipedia.org This process, which can be catalyzed by either acid or base, involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group. libretexts.orguniversalclass.com The enol form is a key intermediate in many reactions of ketones.

The enolization of β-hydroxy ketones has been studied, for instance, in the context of syn-anti isomerization of aldol (B89426) adducts. nih.govcapes.gov.br Studies on the isomerization of the acyclic aldol 5-hydroxy-4-methyl-5-phenyl-3-pentanone have shown that enolization can be achieved with minimal side reactions like retro-aldol or elimination. nih.govresearchgate.net The regioselectivity of enolization in unsymmetrical ketones is an important factor, and in the case of this compound, enolization can occur on either side of the carbonyl group.

The carbonyl carbon of the ketone group is electrophilic and susceptible to attack by nucleophiles. numberanalytics.comlibretexts.org This fundamental reaction of ketones leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.orglibretexts.orglibretexts.org A wide range of nucleophiles can add to ketones, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and enolates.

The aldol reaction, a cornerstone of carbon-carbon bond formation, involves the nucleophilic addition of an enolate to a carbonyl compound. libretexts.orglibretexts.orgiitk.ac.in While this compound is itself an aldol-type product, its enolate could potentially react with another aldehyde or ketone in a crossed aldol reaction. libretexts.orgiitk.ac.in

Mechanistic Elucidation of Synthetic Transformations Involving this compound

The mechanism of the reduction of β-hydroxy ketones to 1,3-diols with SmI2/H2O/Et3N is proposed to involve a single-electron transfer from samarium(II) to the ketone, forming a ketyl radical anion. acs.org This is followed by protonation, a second electron transfer to form a carbanion, and a final protonation step to yield the diol. acs.org The stereoselectivity of this reaction is influenced by chelation control and electrostatic interactions in the transition state. organic-chemistry.org

The aldol reaction mechanism proceeds through the formation of a nucleophilic enolate in the presence of a base. libretexts.orglibretexts.org The enolate then attacks the electrophilic carbonyl carbon of another molecule, forming a tetrahedral alkoxide intermediate, which is subsequently protonated to give the β-hydroxy ketone product. libretexts.orglibretexts.orglibretexts.org Under acidic conditions, the reaction proceeds via an enol intermediate. masterorganicchemistry.com

Rearrangements of α-hydroxy ketones, known as α-ketol or acyloin rearrangements, can occur under acidic, basic, or thermal conditions and involve the 1,2-migration of an alkyl or aryl group. wikipedia.orgresearchgate.net The reaction is reversible and driven by the formation of the more thermodynamically stable α-hydroxy carbonyl compound. wikipedia.org The mechanism under basic conditions is initiated by deprotonation of the hydroxyl group, while under acidic conditions, it begins with coordination to the carbonyl oxygen. wikipedia.org

Reaction Mechanism Proposals for Key Step Reactions

The key reactions of this compound include transformations of its hydroxyl and ketone functionalities, as well as reactions that involve both groups in concert, such as dehydration and retro-aldol reactions.

Aldol-Type Reactions and Dehydration:

As a β-hydroxy ketone, this compound is the product of an aldol addition reaction, specifically between the enolate of acetone (B3395972) and 3-phenylpropanal (B7769412). Consequently, it can undergo a retro-aldol reaction under basic or acidic conditions to yield these precursors.

Under basic conditions, the mechanism proceeds via deprotonation of the hydroxyl group, followed by the cleavage of the C2-C3 bond to form an enolate and an aldehyde. rsc.org

Conversely, heating in the presence of an acid or base can induce dehydration to form an α,β-unsaturated ketone. The formation of a conjugated system provides the thermodynamic driving force for this elimination. adichemistry.com In a basic medium, this dehydration often proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism. This involves the removal of the acidic α-hydrogen at C2 by a base to form an enolate, which then eliminates the hydroxide (B78521) ion from C1. adichemistry.com

Oxidation and Reduction Reactions:

The functional groups of this compound can be selectively targeted for oxidation or reduction.

Oxidation: The primary hydroxyl group can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent used. The ketone group is generally resistant to further oxidation under mild conditions.

Reduction: The ketone group can be reduced to a secondary alcohol, yielding 1,3-diol. The stereochemical outcome of this reduction is of significant interest, with reagents like samarium diiodide being known to stereoselectively reduce β-hydroxy ketones to anti-1,3-diols. acs.org Metal hydride reductions, a common method for ketone reduction, involve the transfer of a hydride ion to the carbonyl carbon. gatech.edu

The proposed mechanisms for these key reactions are summarized in the table below.

| Reaction Type | Proposed Key Mechanistic Steps | Intermediate(s) | Driving Force |

| Base-Catalyzed Retro-Aldol | 1. Deprotonation of the hydroxyl group. 2. Cleavage of the C2-C3 bond. 3. Protonation of the resulting enolate. | Alkoxide, Enolate | Relief of steric strain, formation of stable products. |

| Base-Catalyzed Dehydration (E1cB) | 1. Abstraction of an α-hydrogen (at C2) to form an enolate. 2. Elimination of the hydroxide ion from C1. | Enolate (conjugate base) | Formation of a conjugated α,β-unsaturated system. adichemistry.com |

| Ketone Reduction (Metal Hydride) | 1. Coordination of the metal cation to the carbonyl oxygen. 2. Nucleophilic attack of the hydride on the carbonyl carbon. 3. Protonation of the resulting alkoxide. | Metal-alkoxide complex | Formation of a stable alcohol. |

| Alcohol Oxidation (e.g., with PCC) | 1. Formation of a chromate (B82759) ester. 2. Base-assisted elimination of the α-proton and cleavage of the O-Cr bond. | Chromate ester | Formation of a stable carbonyl group and reduction of the oxidizing agent. |

Kinetic Studies and Reaction Rate Determinants

Aldol Condensation and Retro-Aldol Reactions:

For aldol reactions, the rate-determining step can vary. In some base-catalyzed aldol reactions, the initial formation of the enolate by abstraction of an α-hydrogen is the slow step. adichemistry.com However, for crossed aldol reactions, such as the one that would form this compound, studies have shown that the subsequent carbon-carbon bond formation step can be rate-limiting. cdnsciencepub.com In the context of the aldol condensation to form α,β-unsaturated ketones, research on the reaction of benzaldehydes with acetophenones has indicated that the final elimination of the hydroxide ion to form the double bond is the rate-limiting step. acs.org

Ketone Reduction:

The kinetics of ketone reduction are significantly influenced by both steric and electronic factors. For reductions using metal hydrides, a kinetic study on the reaction of LiAlH4 and LiAlD4 with a sterically hindered ketone, mesityl phenyl ketone, revealed a kinetic isotope effect (kH/kD of 1.27). This implicates the transfer of the hydride from the aluminum to the carbonyl carbon in the rate-determining step of the reaction. gatech.edu The reactivity of the reducing agent and the structure of the ketone are critical. For instance, LiAlH4 is a more potent reducing agent than NaBH4, and its reactions are generally faster. The presence of the bulky phenyl group at the 5-position in this compound could influence the rate of reduction at the C3-ketone through long-range steric or electronic effects, although direct steric hindrance at the carbonyl group is more impactful. Studies on the reduction of various ketones have shown that aldehydes are generally reduced more rapidly than ketones. mdpi.com

The following table summarizes the likely determinants of reaction rates for the key transformations of this compound.

| Reaction Type | Likely Rate-Determining Step (RDS) | Key Rate Determinants |

| Base-Catalyzed Retro-Aldol | Cleavage of the C-C bond. | - Basicity of the medium. - Stability of the departing enolate and aldehyde. - Temperature. |

| Acid-Catalyzed Dehydration | Formation of the carbocation at C1 after protonation of the hydroxyl group, or the attack of the enol form on the protonated hydroxyl group. | - Acidity of the catalyst. - Stability of the intermediate carbocation or enol. - Temperature. |

| Ketone Reduction | Hydride transfer to the carbonyl carbon. gatech.edu | - Steric hindrance around the carbonyl group. - Electronic effects of substituents (the phenyl group). - Reactivity of the reducing agent. - Nature of the cation in the metal hydride. gatech.edu |

| Alcohol Oxidation | Varies with oxidant and mechanism (e.g., C-H bond cleavage in the E2 step for PCC). | - Strength of the oxidizing agent. - Steric accessibility of the hydroxyl group. - Solvent. |

Spectroscopic Characterization and Structural Analysis of 1 Hydroxy 5 Phenyl 3 Pentanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. core.ac.uk For 1-Hydroxy-5-phenyl-3-pentanone, both ¹H and ¹³C NMR, supplemented by two-dimensional (2D) NMR experiments, provide unambiguous structural confirmation. core.ac.uk

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.0-7.5 ppm). The methylene (B1212753) protons adjacent to the phenyl group and the carbonyl group, as well as those adjacent to the hydroxyl group, exhibit distinct chemical shifts and coupling patterns that are crucial for confirming the linear pentanone chain. The hydroxyl proton itself usually appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. libretexts.org The carbonyl carbon (C=O) of the ketone is readily identifiable by its characteristic downfield chemical shift, typically in the range of δ 205-220 ppm. ucl.ac.uk The carbons of the phenyl ring resonate in the aromatic region (δ 125-145 ppm). The carbon bearing the hydroxyl group (C-OH) and the other aliphatic carbons in the chain each give rise to distinct signals at higher field strengths, confirming the five-carbon chain and the positions of the functional groups. libretexts.org

A representative, though not experimentally derived for this specific molecule, table of predicted NMR data is presented below to illustrate the expected chemical shifts.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.20-7.35 (m, 5H) | 141.2 (Cq), 128.5 (CH), 128.3 (CH), 125.9 (CH) |

| -CH₂-Ph | 2.90 (t, 2H) | 45.0 |

| -CH₂-C=O | 2.75 (t, 2H) | 49.0 |

| C=O | - | 211.0 |

| -CH₂-OH | 3.80 (t, 2H) | 58.0 |

| -OH | Variable (br s, 1H) | - |

Note: This is a generalized table of expected values and may not reflect exact experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns. nih.gov For this compound, with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol , mass spectrometry provides key confirmatory data. nih.govuni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 178. This peak confirms the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ketones and alcohols include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group is a common fragmentation for ketones. libretexts.org For this compound, this could lead to the formation of several stable acylium ions.

McLafferty Rearrangement: While less likely in this specific structure due to the lack of a gamma-hydrogen on a flexible chain, it is a characteristic fragmentation for carbonyl compounds.

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation for alcohols, which would result in a peak at m/z 160.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, providing another layer of analytical data. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 179.10666 | 139.4 |

| [M+Na]⁺ | 201.08860 | 145.5 |

| [M-H]⁻ | 177.09210 | 141.2 |

| [M+NH₄]⁺ | 196.13320 | 158.6 |

Table data sourced from computational predictions. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent and easily identifiable peaks would be:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group. The broadness is due to hydrogen bonding.

C=O Stretch: A sharp and strong absorption band typically appearing around 1715 cm⁻¹, indicative of a saturated ketone.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=C Stretches (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl ring.

C-O Stretch: A moderate absorption in the 1050-1250 cm⁻¹ region corresponding to the carbon-oxygen single bond of the primary alcohol.

These distinct absorption bands collectively provide a spectroscopic fingerprint for this compound, confirming the presence of the hydroxyl, carbonyl, and phenyl functionalities.

X-ray Crystallography for Solid-State Structure Determination of Analogous Diarylpentanoids

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal determination of its molecular geometry, including bond lengths, bond angles, and torsional angles. wikipedia.org This would reveal the preferred conformation of the pentanone chain and the orientation of the phenyl and hydroxyl groups in the solid state. Such structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carbonyl groups, which dictate the crystal packing.

Advanced Spectroscopic Methods for Conformational Analysis

The conformational flexibility of the pentanone chain in this compound can be investigated using advanced spectroscopic methods, particularly in solution. Nuclear Overhauser Effect Spectroscopy (NOESY), a 2D NMR technique, is a powerful tool for this purpose. nih.govmdpi.com

NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. mdpi.com By analyzing the cross-peaks in a NOESY spectrum, it is possible to determine the relative distances between different protons in the molecule. This information can then be used to deduce the predominant conformation of the molecule in solution. For instance, NOE signals between protons on the phenyl ring and protons on the aliphatic chain would provide information about the rotational orientation around the C-C bonds. This experimental data, often combined with quantum chemical calculations, allows for a detailed understanding of the conformational landscape of diarylpentanoids and related molecules in a solution environment. nih.gov

Computational Chemistry and Theoretical Modeling of 1 Hydroxy 5 Phenyl 3 Pentanone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. acs.org It is favored for its balance of accuracy and computational cost. For 1-hydroxy-5-phenyl-3-pentanone, DFT calculations are used to optimize the molecular geometry, finding the most stable arrangement of atoms by minimizing the total energy of the system.

These calculations provide key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to undergo electronic transitions and be more reactive. While specific DFT studies on this compound are not extensively published, analysis of similar β-hydroxy ketones shows that DFT accurately predicts thermochemical kinetics and noncovalent interactions, which are crucial for understanding stability. researchgate.net DFT calculations can also map the molecular electrostatic potential (MESP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents illustrative data that would be obtained from a standard DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) to show the type of information generated.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Total Energy | -652.34 Hartrees | The minimized energy of the most stable conformer. |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Indicates electronic stability and resistance to excitation. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Due to the presence of several single bonds, the aliphatic chain of this compound is flexible, allowing the molecule to adopt numerous spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. nih.gov

Computational methods are employed to explore the potential energy surface (PES) of the molecule. frontiersin.org This is typically done by systematically rotating the bonds (specifically the dihedral angles) of the flexible chain and calculating the energy at each step. This process identifies various stable conformers (local minima on the PES) and the energy barriers (transition states) that separate them. For flexible molecules, it is crucial to identify the global minimum—the most stable conformer—as this structure is often the most representative for predicting other properties. researchgate.netnih.gov The analysis for this compound would likely focus on the rotation around the C2-C3, C3-C4, and C4-C5 bonds to determine how the hydroxyl, carbonyl, and phenyl groups orient themselves to minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.

Spectroscopic Property Predictions and Validation

Computational chemistry is an invaluable tool for predicting various types of spectra, which can then be used to validate and interpret experimental findings. schrodinger.comarxiv.org

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques for structure elucidation. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. acs.orgresearchgate.net

For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the magnetic shielding tensors for each nucleus. nih.gov The predicted shielding values are then converted to chemical shifts (ppm) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted spectrum with experimental data helps in the unambiguous assignment of complex signals.

For IR spectroscopy, calculations determine the vibrational frequencies and their corresponding intensities. These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's bonds. A known issue is that theoretical harmonic frequencies are often higher than experimental ones, so a scaling factor is typically applied to improve agreement. arxiv.org

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table provides a hypothetical comparison to demonstrate the validation process. Experimental data is not available from the search results.

| Spectroscopy | Feature | Predicted Value | Hypothetical Experimental Value |

|---|---|---|---|

| ¹³C NMR | C=O Carbonyl | 210.5 ppm | 209.8 ppm |

| ¹H NMR | -OH Proton | 3.5 ppm | 3.4 ppm |

| IR | C=O Stretch | 1745 cm⁻¹ (scaled) | 1715 cm⁻¹ |

| IR | O-H Stretch | 3550 cm⁻¹ (scaled) | 3450 cm⁻¹ (broad) |

The electronic absorption properties of a molecule can be modeled using Time-Dependent Density Functional Theory (TD-DFT). google.comresearchgate.net This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results are used to predict the UV-Visible absorption spectrum, including the wavelength of maximum absorption (λmax) and the intensity of the absorption bands (oscillator strength). soton.ac.uk

For this compound, the primary chromophores responsible for UV absorption are the phenyl group and the carbonyl group. TD-DFT calculations would likely predict strong π → π* transitions associated with the aromatic ring at shorter wavelengths and weaker n → π* transitions associated with the non-bonding electrons of the carbonyl oxygen at longer wavelengths.

Table 3: Hypothetical TD-DFT Prediction of Electronic Transitions for this compound This table illustrates typical results from a TD-DFT calculation.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|

| S₀ → S₁ | 285 | 0.02 | n → π* (C=O) |

| S₀ → S₂ | 240 | 0.15 | π → π* (Phenyl) |

| S₀ → S₃ | 205 | 0.85 | π → π* (Phenyl) |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry provides profound insights into how chemical reactions occur by mapping the entire reaction pathway. mdpi.com This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect them. researchgate.net

For this compound, several reactions could be studied, such as the acid-catalyzed dehydration of the alcohol to form an α,β-unsaturated ketone, or the enolization of the ketone under basic or acidic conditions. Using DFT, chemists can model these proposed pathways. By calculating the Gibbs free energy of activation (the energy difference between the reactant and the transition state), they can predict the feasibility and rate of a reaction. researchgate.netacs.org For instance, a computational study of the retro-aldol reaction of β-hydroxy ketones used DFT to construct the full catalytic cycle, revealing a flat reaction energy profile consistent with mild experimental conditions. researchgate.net This type of analysis can distinguish between competing mechanisms (e.g., stepwise vs. concerted) and explain observed product distributions and stereoselectivity. wiley.com

Table 4: Hypothetical Energy Profile for a Proposed Reaction Pathway (e.g., Acid-Catalyzed Dehydration) This table illustrates the relative energies calculated along a reaction coordinate.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound + H⁺ | 0.0 |

| Intermediate 1 | Protonated Alcohol (Oxonium ion) | -5.2 |

| Transition State 1 | Water molecule departing | +15.8 |

| Intermediate 2 | Carbocation | +12.1 |

| Transition State 2 | Proton abstraction from C4 | +18.3 |

| Product | 5-phenylpent-1-en-3-one + H₃O⁺ | -10.5 |

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal in computational chemistry for predicting the biological activity of chemical compounds. nih.govmarquette.edu These models establish a mathematical correlation between the chemical structure of a compound and its biological effect. marquette.edu The process involves quantifying the molecular structure using calculated parameters known as molecular descriptors. nih.gov These descriptors, which can range from simple physicochemical properties to complex 3D structural parameters, are then used as independent variables to build a model that can predict a specific biological activity, such as toxicity or therapeutic potency. nih.govnih.gov

For this compound, which has been identified as a neuroprotective agent isolated from the mushroom Mycoleptodonoides aitchisonii, QSAR modeling provides a powerful approach to understand the structural features responsible for its activity. nih.govebi.ac.uk While specific, comprehensive QSAR studies exclusively focused on this compound are not extensively detailed in published literature, its known computational descriptors provide the foundational data required for such an analysis. These descriptors quantify various aspects of the molecule's physicochemical profile.

A variety of computed descriptors for this compound are available through public databases like PubChem. nih.gov These descriptors are essential for building predictive QSAR models.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Value | Source |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 178.23 g/mol | nih.gov |

| Monoisotopic Mass | 178.099379685 Da | nih.gov | |

| XLogP3-AA (Lipophilicity) | 1.1 | nih.gov | |

| Topological Properties | Rotatable Bond Count | 5 | nih.gov |

| Topological Polar Surface Area | 37.3 Ų | nih.gov | |

| Heavy Atom Count | 13 | nih.gov | |

| Predicted Ion Mobility | Predicted Collision Cross Section (CCS) for [M+H]⁺ | 139.4 Ų | uni.lu |

| Predicted Collision Cross Section (CCS) for [M+Na]⁺ | 145.5 Ų | uni.lu |

The utility of SAR modeling for this chemical scaffold is demonstrated by research on structurally related compounds. For instance, a QSAR model was developed for anticonvulsant amido ketones, including the structurally similar (R,S)-2-acetamido-5-phenyl-3-pentanone. researchgate.net This study successfully used computational modeling to guide the synthesis of new, potent anticonvulsant agents, underscoring the predictive power of the QSAR approach for molecules containing the 5-phenyl-3-pentanone core. researchgate.net

In developing a QSAR model, various classes of descriptors would be considered to capture the essence of the molecule's interaction with a biological target. researchgate.net These typically include:

Lipophilic Descriptors (e.g., logP): These relate to the compound's ability to cross biological membranes. researchgate.net

Electronic Descriptors (e.g., dipole moment, atomic charges): These describe the electronic properties of the molecule, which are crucial for receptor binding and chemical reactivity. researchgate.net

Steric Descriptors (e.g., molecular volume, surface area): These account for the size and shape of the molecule, which determines its fit within a biological target's binding site. researchgate.net

Topological and Connectivity Indices: These descriptors quantify aspects of molecular structure like branching and shape.

Advanced QSAR models often employ a wider range of descriptors, such as autocorrelation descriptors, information indices, and Burden modified eigenvalues, to create more robust and accurate predictions. nih.gov The ultimate goal is to generate a statistically significant model that can be used to screen virtual libraries of related compounds, prioritizing the synthesis and testing of those with the highest predicted activity. nih.govplos.org For this compound, such models could be invaluable in optimizing its neuroprotective properties or exploring other potential therapeutic applications.

Biological Roles and Mechanistic Insights of 1 Hydroxy 5 Phenyl 3 Pentanone in in Vitro Systems

Endoplasmic Reticulum (ER) Stress Modulation Mechanisms

1-Hydroxy-5-phenyl-3-pentanone, a beta-hydroxy ketone isolated from the edible mushroom Mycoleptodonoides aitchisonii, has been identified as a compound with protective activity against cell death dependent on endoplasmic reticulum (ER) stress. acs.orgtandfonline.comnih.govebi.ac.uk The ER is a critical organelle for protein folding and maturation. When the influx of unfolded or misfolded proteins overwhelms its capacity, a state known as ER stress occurs, triggering the Unfolded Protein Response (UPR). tandfonline.com

The UPR is a complex signaling network with three main sensor branches: PERK, IRE1, and ATF6. Its primary goal is to restore cellular homeostasis by halting protein translation, degrading misfolded proteins, and increasing the production of chaperone proteins that aid in proper folding. tandfonline.com If these measures fail, the UPR initiates apoptosis, or programmed cell death.

Research has shown that this compound provides protection against ER stress induced by specific chemical agents. tandfonline.com These inducers include:

Tunicamycin (TM): An inhibitor of N-linked glycosylation, which is a crucial step in the proper folding of many proteins. tandfonline.com

Thapsigargin (TG): An inhibitor of the sarcoplasmic/ER Ca2+-ATPase (SERCA) pump, which disrupts calcium homeostasis within the ER, leading to protein misfolding. tandfonline.com

By demonstrating protective effects against cell death initiated by these agents, this compound is classified as an ER stress-suppressive compound. acs.orgtandfonline.com While the precise molecular mechanism is not fully elucidated, its activity suggests an interaction with the UPR pathways to mitigate the lethal consequences of prolonged ER stress.

Neuroprotective Activity at the Cellular Level

The compound this compound is recognized not only for its ER stress modulation but also as a neuroprotective agent. tandfonline.comnih.govebi.ac.uk This activity is linked to its presence in the mushroom Mycoleptodonoides aitchisonii, which has been studied for its potential to improve brain function. creopharm.com.ua

A key research finding points to the role of phenylpentane compounds from this mushroom, including 1-phenyl-3-pentanone, in modulating neurotransmitter systems. Studies on rat brain slices have indicated that these compounds can enhance the liberation of dopamine (B1211576). creopharm.com.ua Dopamine is a critical neurotransmitter involved in motor control, motivation, and reward, and the degeneration of dopaminergic neurons is a hallmark of Parkinson's disease. The ability to influence dopamine release suggests a potential mechanism for its neuroprotective effects at the cellular level.

Neuroprotection can be exerted through various mechanisms, including the activation of antioxidant enzymes, prevention of apoptosis (programmed cell death), and promotion of autophagy to clear aggregated proteins. nih.gov The neuroprotective role of this compound is likely multifaceted, potentially stemming from its ability to alleviate ER stress in neuronal cells, a condition implicated in many neurodegenerative diseases. creopharm.com.ua

Metabolite Function in Biological Systems

In biological systems, this compound is classified as a metabolite, specifically a secondary metabolite. nih.govebi.ac.uk Secondary metabolites are compounds that are not essential for the primary growth and reproduction of an organism but often serve specialized ecological functions.

This compound is a known volatile organic compound produced by the mycelia of the edible mushroom Mycoleptodonoides aitchisonii. researchgate.netresearchgate.netczechmycology.org Its function as a metabolite in this fungus appears to be linked to chemical defense. Research has demonstrated that 1-phenyl-3-pentanone, a closely related volatile, exhibits significant antifungal activity against various plant-pathogenic fungi. researchgate.netresearchgate.netczechmycology.orgnih.govcore.ac.uk It can inhibit mycelial growth and spore germination, suggesting that M. aitchisonii produces these compounds to compete with other microorganisms in its environment. researchgate.net

Therefore, the primary function of this compound as a metabolite in its native biological system is likely as an antimicrobial agent, contributing to the ecological fitness of the mushroom.

Exploration of Related Phenylpentanone Derivatives for Specific Biological Activities (e.g., Antimicrobial, Antioxidant, Anti-inflammatory mechanisms)

The core structure of this compound is part of a larger family of phenylpentanone derivatives that exhibit a wide range of biological activities. Research into these related compounds provides a broader understanding of their therapeutic potential.

Antimicrobial Activity: The antifungal properties of phenylpentanones from M. aitchisonii are well-documented. researchgate.netresearchgate.net Beyond this specific source, numerous synthetic derivatives have been investigated for their antimicrobial effects. For instance, chalcones, which share structural similarities, and various thiazole (B1198619) derivatives have shown potent activity against pathogenic bacteria and fungi. creopharm.com.uaresearchgate.netscu.edu.au Phenolic compounds, in general, are recognized for their ability to disrupt microbial membranes and metabolic pathways. ikm.org.my

Antioxidant Activity: Oxidative stress is a key factor in numerous diseases. Phenylpentanone-related structures are effective antioxidants. Phenyl styryl ketones, for example, inhibit lipid peroxidation, with some derivatives showing more potency than vitamin E. tandfonline.comnih.gov The mechanism often involves the donation of a hydrogen atom from a phenolic group, which is stabilized by electron delocalization across the conjugated system, to neutralize free radicals. tandfonline.com Similarly, phenyl-pyrazolone and various chalcone (B49325) derivatives have been identified as potent radical scavengers. mdpi.commdpi.com

Anti-inflammatory Mechanisms: Inflammation is a complex biological response, and its chronic dysregulation is implicated in many diseases. Derivatives such as diarylpentadienones, which are analogues of curcumin, have demonstrated significant anti-inflammatory effects. daneshyari.comnih.gov Their mechanism of action often involves the inhibition of key signaling pathways, such as the NF-κB pathway. This pathway controls the expression of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). daneshyari.com By suppressing the activation of NF-κB, these compounds can reduce the production of inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). daneshyari.com

| Derivative Class | Specific Activity | Observed Mechanism/Effect | References |

|---|---|---|---|

| Phenylpentanones | Antifungal | Inhibition of mycelial growth and spore germination in phytopathogenic fungi. | researchgate.netresearchgate.net |

| Phenyl Styryl Ketones | Antioxidant | Inhibition of iron-dependent lipid peroxidation; radical scavenging. | tandfonline.comnih.gov |

| Diarylpentadienones (Curcumin Analogues) | Anti-inflammatory | Inhibition of NF-κB signaling pathway, leading to decreased expression of iNOS, COX-2, IL-6, and TNF-α. | daneshyari.comnih.gov |

| Phenyl-Pyrazolone Derivatives | Anti-inflammatory, Antioxidant | Reduction of edema; radical scavenging. Activity may be related to lipophilicity. | mdpi.com |

| Chalcone Derivatives | Antimicrobial, Antioxidant | Inhibition of various Gram-positive and Gram-negative bacteria; scavenging of hydrogen peroxide and nitric oxide radicals. | creopharm.com.uamdpi.com |

Enzyme-Substrate Interactions and Binding Studies of Hydroxy Ketones

Hydroxy ketones, including this compound, represent a class of substrates that interact with a variety of enzymes. These interactions are fundamental to their biological effects and biocatalytic applications. Key enzyme families that process hydroxy ketones include alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs).

Alcohol Dehydrogenases (ADHs): ADHs are versatile enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, typically using NAD+ or NADP+ as a cofactor. mdpi.comfrontiersin.orgwikipedia.org The active site of many ADHs contains a zinc ion that coordinates with the substrate's alcohol or ketone group, facilitating the hydride transfer to or from the cofactor. frontiersin.orgwikipedia.org The interaction within the chiral environment of the enzyme's active site dictates the stereoselectivity of the reaction, allowing for the synthesis of specific enantiomers of chiral alcohols from prochiral ketones. mdpi.com The binding orientation of the substrate is crucial and is governed by the shape and hydrophobicity of the active site pocket. mdpi.com

Aldo-Keto Reductases (AKRs): AKRs are a large superfamily of NAD(P)H-dependent oxidoreductases that reduce a wide array of carbonyl compounds, including aldehydes and ketones. researchgate.netasm.org They play a significant role in phase I metabolism, detoxifying xenobiotics and metabolizing endogenous compounds like steroids. researchgate.net The active site of AKRs is located within a conserved (α/β)8 barrel structure and contains a catalytic tetrad of key amino acid residues (Asp, Tyr, Lys, His). asm.org Substrate specificity is determined by variable loops surrounding the active site, which create pockets of different sizes and properties to accommodate diverse substrates. researchgate.netasm.org AKRs are particularly important in the biotransformation of diketones to less reactive α-hydroxyketones as a detoxification pathway. researchgate.net

Other Enzyme Interactions: Beyond ADHs and AKRs, hydroxy ketones have been shown to interact with other enzymes. For example, certain α-hydroxyketone derivatives act as inhibitors of urease, a nickel-containing enzyme. researchgate.net The proposed mechanism involves the binding of the hydroxy ketone to cysteinyl residues within the urease active site, potentially interacting with the nickel ions that are crucial for catalysis. researchgate.nettandfonline.com

| Enzyme Family | Function | Mechanism of Interaction | Cofactor | References |

|---|---|---|---|---|

| Alcohol Dehydrogenases (ADHs) | Reversible oxidation/reduction of alcohols/ketones. | Substrate's carbonyl/hydroxyl group coordinates with an active site metal ion (often Zinc). Hydride transfer between substrate and cofactor. | NAD(P)+/NAD(P)H | mdpi.comfrontiersin.orgwikipedia.org |

| Aldo-Keto Reductases (AKRs) | Reduction of aldehydes and ketones. | Substrate binds in a pocket formed by variable loops. Catalytic tetrad (Asp, Tyr, Lys, His) facilitates hydride transfer from the cofactor. | NAD(P)H | researchgate.netasm.org |

| Urease | Hydrolysis of urea (B33335) (inhibited by some hydroxy ketones). | Inhibitory binding, possibly to cysteinyl residues in the active site and interaction with nickel ions. | None (Nickel-containing enzyme) | researchgate.nettandfonline.com |

Emerging Applications and Future Research Directions for 1 Hydroxy 5 Phenyl 3 Pentanone

Application as a Chiral Building Block in Complex Molecule Synthesis

The presence of a hydroxyl group on a stereogenic center makes 1-hydroxy-5-phenyl-3-pentanone a valuable chiral building block for asymmetric synthesis. In organic synthesis, chiral building blocks are crucial starting materials for the construction of complex, enantiomerically pure molecules like pharmaceuticals and natural products. The defined stereochemistry of the building block is transferred to the final product, which is essential for biological activity.

The utility of β-hydroxy ketones is well-established in synthetic organic chemistry. researchgate.net They are common products of aldol (B89426) reactions, one of the most powerful carbon-carbon bond-forming reactions. researchgate.net Organocatalytic asymmetric aldol reactions, in particular, provide a direct route to enantiomerically enriched β-hydroxy ketones. acs.orgorganic-chemistry.org For instance, proline and its derivatives are effective organocatalysts for the direct aldol reaction between ketones and aldehydes, yielding chiral β-hydroxy ketones with high enantioselectivity. organic-chemistry.org

Future research could focus on utilizing the (R)- or (S)-enantiomer of this compound to synthesize more complex diarylpentanoids or other natural products. mdpi.com The synthetic strategy could involve:

Modification of the Ketone: The ketone group can be selectively reduced to a second hydroxyl group, creating a 1,3-diol. The stereochemistry of this reduction can often be controlled to produce specific diastereomers, which are key structural motifs in many polyketide natural products.

Modification of the Hydroxyl Group: The existing primary alcohol can be transformed into other functional groups, such as an ether, ester, or an azide (B81097) for click chemistry, allowing it to be linked to other molecular fragments.

Chain Elongation: The ketone can serve as a handle for carbon chain extension through reactions like the Wittig reaction or further aldol additions.

By leveraging the pre-existing stereocenter and the two distinct functional groups, chemists can devise convergent and efficient syntheses of complex target molecules. mdpi.com

Potential in Materials Science and Polymer Chemistry

While direct applications of this compound in materials science are not yet widely reported, its structure suggests significant potential. The presence of two different functional groups—a hydroxyl group and a ketone—makes it a promising candidate as a monomer for step-growth polymerization.

Polyester Synthesis: The primary hydroxyl group can undergo esterification reactions with dicarboxylic acids or their derivatives to form polyesters. The phenyl group and the ketone (which could be protected during polymerization) would be pendant groups along the polymer chain, influencing the material's properties such as thermal stability, solubility, and refractive index.

Polyketal Synthesis: The ketone group can react with diols to form polyketals. These polymers are often acid-sensitive and can be designed to be biodegradable or degradable under specific pH conditions, making them attractive for applications in drug delivery or temporary-use materials.

Furthermore, the functional groups of analogous diarylpentanoids, specifically phenolic hydroxyls and ketones, have been shown to chelate with transition metals to form coordination polymers. vulcanchem.com Although this compound lacks a phenolic group, the principle of using its oxygen-containing functionalities to coordinate with metal centers could be explored. Such metal-organic frameworks (MOFs) or coordination polymers could have interesting catalytic, magnetic, or optical properties.

Future research in this area would involve the synthesis and characterization of polymers derived from this compound, evaluating their thermal, mechanical, and optical properties to assess their suitability for various material applications.

Role in Catalyst Development and Organocatalysis

The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, has established that β-hydroxy ketones are key products of powerful reactions like the proline-catalyzed aldol addition. acs.orgorganic-chemistry.org While this compound is a product of such catalytic processes, its own potential role in catalysis is an emerging area of interest.

The structure of this compound makes it a candidate for development as a chiral ligand for asymmetric metal catalysis. The hydroxyl and ketone groups are positioned in a 1,3-relationship, which allows them to act as a bidentate (two-toothed) ligand, binding to a metal center to form a stable five-membered ring. If an enantiomerically pure form of the molecule is used, its chirality can be transferred to the metallic catalytic center. This new chiral metal-ligand complex could then be used to catalyze other reactions, such as hydrogenations or carbon-carbon bond formations, inducing stereoselectivity in the products.

Additionally, the development of chemoenzymatic cascades, which combine biocatalysis and organocatalysis, represents a frontier in chemical synthesis. csic.es A potential future pathway could involve the enzymatic synthesis of chiral this compound, followed by its use as a chiral starting material or even as a component in a more complex organocatalyst for subsequent reaction steps.

Advanced Analytical Method Development for Detection and Quantification

As with any bioactive compound, having robust analytical methods for the detection and quantification of this compound is crucial for research in natural product chemistry, metabolomics, and environmental analysis. The primary technique for analyzing semi-volatile organic compounds like this is Gas Chromatography-Mass Spectrometry (GC-MS). jchr.orgepa.gov

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a long, thin capillary column (the GC part). epa.gov The separation is based on the compound's boiling point and its interaction with the column's stationary phase. After separation, the molecule enters the mass spectrometer (the MS part), where it is ionized and fragmented. nih.gov The resulting pattern of fragments, known as a mass spectrum, is a unique fingerprint for the molecule, allowing for its definitive identification. biosynth.com

For quantification, known amounts of the compound (an external standard) or a structurally similar but isotopically labeled compound (an internal standard) are analyzed to create a calibration curve. By comparing the sample's signal to this curve, a precise concentration can be determined. For detecting trace amounts, a technique called Selected Ion Monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few specific, characteristic fragment ions, significantly enhancing sensitivity. epa.gov

Other advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also applicable, especially for analyzing the compound in complex biological matrices like urine or blood plasma. plos.org

The following table presents key predicted data relevant to the mass spectrometric analysis of this compound.

| Analytical Parameter | Predicted Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | nih.gov |

| Molecular Weight | 178.23 g/mol | nih.gov |

| Monoisotopic Mass | 178.09938 Da | ebi.ac.uk |

| [M+H]⁺ Adduct m/z | 179.10666 | uni.lu |

| [M+Na]⁺ Adduct m/z | 201.08860 | uni.lu |

| [M-H]⁻ Adduct m/z | 177.09210 | uni.lu |

m/z: mass-to-charge ratio

Exploration of Biosynthetic Pathways of this compound in Natural Sources

This compound is a known secondary metabolite produced by the fungus Mycoleptodonoides aitchisonii. ebi.ac.uknih.govresearchgate.net While the exact enzymatic steps have not been fully elucidated for this specific compound, its structure strongly suggests it is synthesized via a polyketide pathway , likely involving a Type III polyketide synthase (PKS). researchgate.netmdpi.com Fungal secondary metabolism is a rich source of bioactive compounds, and its production is often influenced by environmental conditions like nutrient availability. frontiersin.org

A plausible biosynthetic pathway can be proposed based on known mechanisms of PKS enzymes in fungi and plants: uniprot.orgmdpi.com